molecular formula C19H25N3O4S B6089332 methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate

methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate

Cat. No. B6089332
M. Wt: 391.5 g/mol
InChI Key: CVYIFIWVBISLJR-UHFFFAOYSA-N
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Description

Methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate, also known as MEM, is a chemical compound that has gained significant attention in the field of scientific research. MEM is a derivative of methionine and has been found to possess various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate involves its ability to modulate the activity of various enzymes and receptors in the body. It has been found to inhibit the activity of acetylcholinesterase, an enzyme that is responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in the levels of acetylcholine in the brain, which is believed to be responsible for the neuroprotective effects of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate. Additionally, methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has been found to modulate the activity of various receptors such as the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory.
Biochemical and Physiological Effects:
methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has been found to possess various biochemical and physiological effects. It has been found to increase the levels of glutathione, a powerful antioxidant that is involved in the protection of cells against oxidative stress. Additionally, methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the regulation of neuronal growth and survival. methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has also been found to possess anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the major advantages of using methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate in lab experiments is its ability to cross the blood-brain barrier. This allows for the direct delivery of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate to the brain, which is important for its potential use in the treatment of neurodegenerative disorders. Additionally, methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has been found to possess low toxicity, which makes it a safe compound for use in lab experiments. However, one of the limitations of using methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate in lab experiments is its high cost, which may limit its widespread use.

Future Directions

There are several future directions for the study of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate. One potential direction is the further investigation of its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, the study of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate's potential use in cancer therapy is an area that requires further investigation. Another potential direction is the study of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate's potential use in the treatment of cardiovascular diseases. Finally, the development of more cost-effective synthesis methods for methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate may lead to its more widespread use in scientific research.

Synthesis Methods

The synthesis of methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate involves the reaction of methionine with 2-phenylethylhydrazine and ethyl chloroformate. The reaction is carried out in the presence of a base such as sodium hydroxide and yields methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate as a white crystalline powder. The reaction mechanism involves the formation of an intermediate oxadiazole ring, which is then coupled with methionine to form methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate.

Scientific Research Applications

Methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has also been studied for its potential use in cancer therapy, as it has been found to possess anti-tumor properties. Additionally, methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate has been studied for its potential use in the treatment of cardiovascular diseases.

properties

IUPAC Name

methyl 4-methylsulfanyl-2-[3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoylamino]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4S/c1-25-19(24)15(12-13-27-2)20-16(23)9-11-18-22-21-17(26-18)10-8-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYIFIWVBISLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCSC)NC(=O)CCC1=NN=C(O1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl N-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}methioninate

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